2-(Biaryl)carbapenems

描述

C2 Biaryl Substituent

The biphenyl or heterobiaryl group at C2 introduces steric hindrance that limits access to β-lactamase active sites. For example, the 2-(biphenyl) derivative in US Patent 5,025,006 shows 4–8-fold greater stability against IMP-1 MBL compared to imipenem. This moiety also enhances membrane penetration in Gram-negative bacteria due to increased lipophilicity.

β-Lactam Ring Modifications

Unlike classical carbapenems, some 2-(biaryl) analogs feature a 1β-methyl group (e.g., doripenem analogs), which prevents hydrolysis by renal dehydropeptidase-I and extends half-life. Additionally, the absence of a C6 hydroxyethyl group in certain derivatives (e.g., Patent EP1222194B1) reduces susceptibility to AmpC β-lactamases.

Stereochemical and Electronic Effects

The axial chirality of biaryl groups, as seen in ortho-substituted derivatives, creates distinct binding interactions with PBPs. For instance, the (S)-configured 2-(3-pyridylphenyl)carbapenem derivative exhibits 16-fold higher affinity for PBP2 of Pseudomonas aeruginosa than its (R)-enantiomer. Electronic effects from electron-withdrawing substituents (e.g., nitro, sulfonyl) further stabilize the β-lactam ring against nucleophilic attack.

Table 2: Structural Comparison of Classical vs. This compound

属性

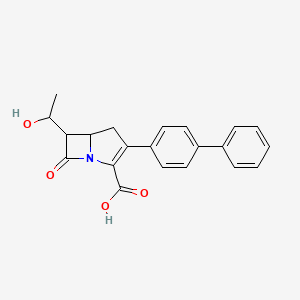

分子式 |

C21H19NO4 |

|---|---|

分子量 |

349.4 g/mol |

IUPAC 名称 |

6-(1-hydroxyethyl)-7-oxo-3-(4-phenylphenyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C21H19NO4/c1-12(23)18-17-11-16(19(21(25)26)22(17)20(18)24)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12,17-18,23H,11H2,1H3,(H,25,26) |

InChI 键 |

ANDVEUKOOBWYKC-UHFFFAOYSA-N |

SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4)O |

规范 SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4)O |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Related Compounds

Carbapenems vs. β-Lactam/β-Lactamase Inhibitors (BL/BLIs)

Carbapenems have traditionally been preferred for treating infections caused by extended-spectrum β-lactamase-producing Enterobacteriaceae (ESBL-PE).

- Empirical Therapy : Mortality rates were 22.1% (carbapenems) vs. 20.5% (BL/BLIs) (RR: 1.05; 95% CI: 0.83–1.37) .

- Definitive Therapy : Mortality rates were similar (RR: 0.62; 95% CI: 0.25–1.52) .

Table 1: Efficacy of Carbapenems vs. BL/BLIs in ESBL-PE BSI

| Therapy Type | Mortality (Carbapenems) | Mortality (BL/BLIs) | Relative Risk (95% CI) |

|---|---|---|---|

| Empirical | 22.1% | 20.5% | 1.05 (0.83–1.37) |

| Definitive | 79.3% | 20.6% | 0.62 (0.25–1.52) |

BL/BLIs may serve as alternatives to carbapenems in non-critical cases, reducing selective pressure for carbapenem-resistant pathogens .

Carbapenems vs. Cephalosporins and Quinolones

Synergistic Combinations

Rifampicin combined with carbapenems enhances antibacterial activity against resistant Acinetobacter baumannii:

- Subinhibitory Concentrations : Fractional Inhibitory Concentration Index (FICI) of 1/8–1/4 improved carbapenem efficacy .

- Biofilm Eradication : 44–75% reduction in biofilm viability at 16× MIC .

Table 2: Synergistic Effects of Rifampicin + Carbapenems

| Parameter | Result |

|---|---|

| FICI Range | 1/8–1/4 (synergistic) |

| Bacterial Viability Reduction | 2- to 4-log reduction (time-kill) |

| Biofilm Disruption | Confirmed via SEM imaging |

Antimicrobial Resistance and Consumption Trends

Carbapenem resistance remains a critical concern. Consumption data (2016–2019) highlights fluctuating use:

Table 3: Antibiotic Consumption (Doses per 1000 Beds)

| Year | ESBLs | Penicillins | Cephalosporins | Carbapenems |

|---|---|---|---|---|

| 2016 | 611.71 | 467.68 | 357.99 | 170.32 |

| 2017 | 651.91 | 459.50 | 577.65 | 11.12 |

| 2018 | 821.02 | 56.97 | 138.70 | 22.94 |

| 2019 | 82.51 | 5.32 | 24.08 | 5.61 |

Carbapenem use declined sharply after 2016, likely due to resistance stewardship programs .

Potential Advantages of 2-(Biaryl)carbapenems

- Enhanced Stability : The biaryl group may improve resistance to hydrolytic enzymes, extending half-life.

- Synthetic Accessibility : Biaryl motifs are efficiently synthesized via palladium-catalyzed Suzuki cross-coupling , enabling scalable production.

- Natural Occurrence : Identified in bioactive natural products (e.g., cow urine metabolites), hinting at evolutionary optimization for antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。